molecular formula C13H16N2O2 B1201451 N-(4-methylphenyl)carbamic acid (cyclopentylideneamino) ester

N-(4-methylphenyl)carbamic acid (cyclopentylideneamino) ester

Cat. No. B1201451
M. Wt: 232.28 g/mol
InChI Key: HVOYKTIJNJWOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)carbamic acid (cyclopentylideneamino) ester is a member of toluenes.

Scientific Research Applications

  • Pharmacological Action Analogs : N-(4-methylphenyl)carbamic acid esters and similar compounds have been studied for their physostigmine-like action, including effects on intestinal peristalsis and miotic activity. These compounds demonstrate varying degrees of pharmacological activity based on their molecular structure (Aeschlimann & Reinert, 1931).

  • FAAH Inhibitors and Stability Studies : These esters have been investigated as fatty acid amide hydrolase (FAAH) inhibitors. Studies have examined the relationship between the structure of these compounds and their chemical and biological stability, highlighting the influence of electrophilicity and hydrophilic groups on their stability and FAAH inhibitory potency (Vacondio et al., 2009).

  • Enantioselective Preparation of Dihydropyrimidones : Research has been conducted on the enantioselective preparation of dihydropyrimidones using carbamic acid esters. This study sheds light on the utility of these compounds in the synthesis of chiral compounds, emphasizing their relevance in stereochemical configurations (Goss et al., 2009).

  • Lipase Inhibition Studies : Investigations have been conducted on the inhibition of lipolytic enzymes by carbamic acid esters. Such studies have implications for understanding the biochemical pathways and potential therapeutic applications of these compounds (Wallach & Ko, 1963).

  • Chemical Agents for Plant Protection : Derivatives of carbamic acid, including esters, have been used as chemical agents in plant protection. Their structure-activity relationships and metabolism in living organisms have been a subject of research, especially in the context of insecticidal, herbicidal, and fungicidal properties (Melnikov, 1971).

properties

Product Name

N-(4-methylphenyl)carbamic acid (cyclopentylideneamino) ester

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(cyclopentylideneamino) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C13H16N2O2/c1-10-6-8-11(9-7-10)14-13(16)17-15-12-4-2-3-5-12/h6-9H,2-5H2,1H3,(H,14,16)

InChI Key

HVOYKTIJNJWOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2CCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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